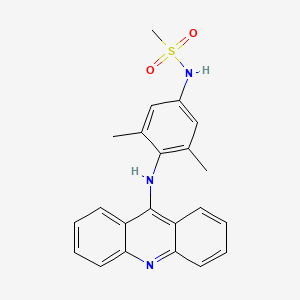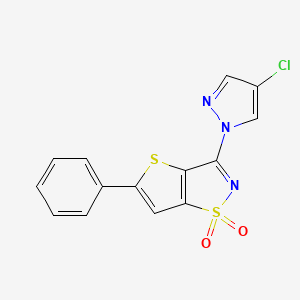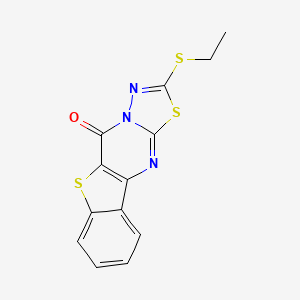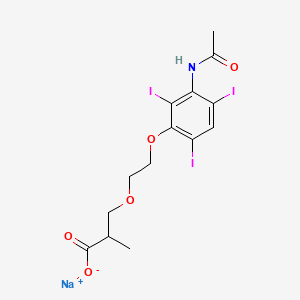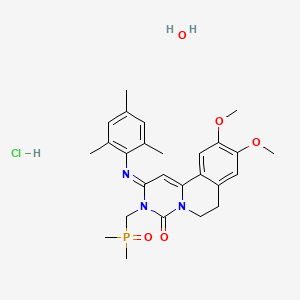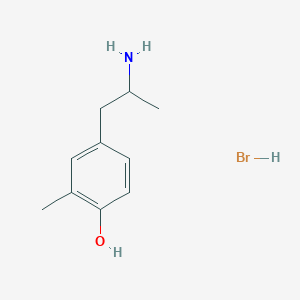
4-(2-Aminopropyl)-o-cresol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “NIOSH/GO6838000” is a chemical substance that has been studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are analyzed for their potential hazards and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/GO6838000” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/GO6838000” is scaled up to meet the demand for this compound. Industrial production methods often involve large-scale reactors and advanced process control systems to ensure consistent quality and efficiency. The raw materials are sourced in bulk, and the production process is optimized to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: “NIOSH/GO6838000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “NIOSH/GO6838000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and controlled environments.
Major Products Formed: The major products formed from the reactions of “NIOSH/GO6838000” depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound, which may have enhanced properties or new functionalities.
Wissenschaftliche Forschungsanwendungen
“NIOSH/GO6838000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “NIOSH/GO6838000” is investigated for its potential therapeutic applications and its role in disease mechanisms. In industry, this compound is used in the production of various products and materials, and its properties are leveraged to enhance the performance and safety of industrial processes.
Wirkmechanismus
The mechanism of action of “NIOSH/GO6838000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific applications being studied.
Eigenschaften
Molekularformel |
C10H16BrNO |
|---|---|
Molekulargewicht |
246.14 g/mol |
IUPAC-Name |
4-(2-aminopropyl)-2-methylphenol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-7-5-9(6-8(2)11)3-4-10(7)12;/h3-5,8,12H,6,11H2,1-2H3;1H |
InChI-Schlüssel |
VNSDZLBERUYPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C)N)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


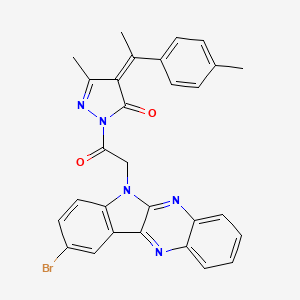
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
